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Abstract

The discovery of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his
team in 1980 was a watershed moment in asymmetric catalysis.[1][2] Its unique Cz-symmetric,
atropisomeric structure provided an unprecedented level of enantiocontrol in a variety of
transition metal-catalyzed reactions, most notably in asymmetric hydrogenations.[3] This
success established BINAP as a "privileged ligand," one that is effective for a wide range of
substrates and reactions.[4][5] However, the pursuit of enhanced catalytic activity, broader
substrate scope, and improved process efficiency necessitated further innovation. This guide
provides an in-depth technical exploration of the discovery and development of BINAP
analogue ligands, detailing the scientific rationale, synthetic methodologies, and applications
that have expanded the frontiers of asymmetric synthesis.

The Genesis of a Privileged Ligand: The Discovery
of BINAP

The journey to BINAP began with the quest for highly effective chiral ligands for asymmetric
hydrogenation. Early work by Knowles and Kagan demonstrated the potential of chiral
phosphines.[3] However, it was Noyori's insight into the utility of axial chirality that led to the
design of BINAP.[2] The constrained rotation about the C1-C1' bond of the binaphthyl backbone

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b019580?utm_src=pdf-interest
https://chemicals.thermofisher.cn/cn/zh/home.html
https://www.oreateai.com/blog/the-development-history-of-asymmetric-catalytic-hydrogenation-milestone-breakthroughs-from-sabatier-to-noyori/153c840cc867d26eb2e6e8164ea04824
https://www.nobelprize.org/uploads/2018/06/noyori-lecture.pdf
https://pubs.acs.org/doi/10.1021/cr040652w
https://www.researchgate.net/publication/7855958_Modified_BINAP_the_how_and_the_why
https://www.nobelprize.org/uploads/2018/06/noyori-lecture.pdf
https://www.oreateai.com/blog/the-development-history-of-asymmetric-catalytic-hydrogenation-milestone-breakthroughs-from-sabatier-to-noyori/153c840cc867d26eb2e6e8164ea04824
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

creates a stable, chiral scaffold that, when complexed with metals like ruthenium (Ru) or
rhodium (Rh), forms a well-defined chiral environment.[2][3]

Ruthenium(I1)-BINAP complexes, in particular, proved to be exceptionally versatile catalysts for
the asymmetric hydrogenation of a wide variety of functionalized olefins and ketones.[1][6]
These reactions, now known as Noyori asymmetric hydrogenations, have found significant
industrial applications, including in the synthesis of the anti-inflammatory drug naproxen and
the antibacterial agent levofloxacin.[1][7]

The Rationale for Innovation: Why Develop BINAP
Analogues?

Despite its groundbreaking success, BINAP is not a universal solution. Its limitations prompted
the development of a vast library of analogues, each designed to address specific challenges:

o Improving Enantioselectivity and Activity: For certain substrates, BINAP provides only
moderate enantioselectivity or requires high catalyst loading. Analogues were designed to
fine-tune the steric and electronic properties of the ligand to create a more effective chiral
pocket.[4][5]

o Expanding Substrate Scope: The effectiveness of BINAP is often limited to substrates with
coordinating functional groups.[6][8] Analogues were sought to enable the efficient
hydrogenation of less-functionalized or sterically demanding substrates.

» Enhancing Catalyst Stability and Solubility: Modifications to the ligand structure can improve
the catalyst's stability under reaction conditions and tailor its solubility for different solvent
systems, including aqueous, fluorous, or supercritical CO2 environments, facilitating catalyst
recovery and reuse.[4][5]

o Simplifying Synthesis and Reducing Cost: The original synthesis of BINAP was arduous,
involving harsh conditions and a challenging resolution step.[9][10] Developing more
efficient, scalable, and cost-effective synthetic routes to both BINAP and its analogues has
been a major focus of research.[11]

The core principle behind analogue design is the systematic modification of the BINAP scaffold
to modulate its stereoelectronic properties. This is primarily achieved through two strategies:
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modification of the phosphine substituents and alteration of the binaphthyl backbone.

Diagram: The Logic of BINAP Analogue Development
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Caption: The iterative cycle of identifying BINAP's limitations to drive the design of new

analogues with improved performance characteristics.

Key Classes of BINAP Analogues and Their

Synthesis

The modification of BINAP has led to several important classes of ligands, each with distinct

properties.

P-Aryl Substituted Analogues: Tuning Electronic

Properties

© 2025 BenchChem. All rights reserved.

3/13 Tech Support


https://www.benchchem.com/product/b019580?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

One of the earliest and most successful strategies involves altering the electronic nature of the
phosphorus atoms by introducing substituents onto the P-phenyl rings.[4]

» Electron-Donating Groups: Ligands like p-Tol-BINAP (with p-tolyl groups) and DM-BINAP
(with 3,5-dimethylphenyl groups) are more electron-rich than BINAP. This increased electron
density on the phosphorus atoms can enhance the catalytic activity of the metal center.[4]
[11] DM-BINAP, for instance, has shown superiority over BINAP in the diastereoselective
hydrogenation of certain 2-substituted 3-oxo carboxylic esters.[11]

o Electron-Withdrawing Groups: Conversely, introducing electron-withdrawing groups can also
be beneficial, although it sometimes leads to decreased catalytic activity.[4]

» Steric Bulk: Increasing the steric bulk, for example with tert-butyl groups (p-t-Bu-BINAP), can
influence the dihedral angle of the binaphthyl backbone, which is a critical parameter for
enantioselectivity.[4]

Backbone-Modified Analogues: Modulating the Chiral
Scaffold

Modifying the 1,1'-binaphthyl core offers another powerful approach to tune the ligand's
properties.

e SEGPHOS Family: The SEGPHOS ligand, where the naphthyl rings of BINAP are replaced
by a 4,4'-bi-1,3-benzodioxole unit, possesses a significantly narrower dihedral angle.[12][13]
This structural constraint often leads to higher enantioselectivities compared to BINAP in Ru-
catalyzed hydrogenations.[12] The derivative DTBM-SEGPHOS, featuring bulky 3,5-di-tert-
butyl-4-methoxyphenyl groups on the phosphorus atoms, combines the benefits of a
modified backbone with sterically demanding P-substituents, making it a highly effective
ligand for challenging substrates.[13][14]

e P-Phos Family: The P-Phos ligands are atropisomeric dipyridylphosphines. The presence of
nitrogen atoms in the biaryl backbone can influence the ligand's coordination chemistry and
catalytic behavior.[15][16]

o 3,3-Disubstituted Analogues: Introducing substituents at the 3 and 3' positions of the
binaphthyl rings directly modifies the chiral environment around the metal center. These
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ligands have shown promise in reactions where the parent BINAP ligand gives poor results.
[17][18]

Synthetic Methodologies: From Concept to Catalyst

The practical utility of a ligand is intrinsically linked to the efficiency of its synthesis. Significant
progress has been made since the initial, low-yielding synthesis of BINAP.

The Evolution of BINAP Synthesis

The first practical synthesis involved the resolution of racemic BINAP dioxide, followed by
reduction.[9] A major breakthrough was the development of methods starting from optically
pure 1,1'-bi-2-naphthol (BINOL), which is more readily available. A key modern approach
involves the conversion of chiral BINOL to its bis(triflate) derivative, followed by a nickel-
catalyzed cross-coupling reaction with a phosphine source.[9][11][19]

Diagram: Modern Synthetic Approach to BINAP
Analogues
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Caption: A generalized workflow for synthesizing BINAP analogues starting from optically pure
BINOL.

Detailed Experimental Protocol: Synthesis of (R)-DTBM-
SEGPHOS Precursor

This protocol is adapted from established procedures and outlines the synthesis of a key
precursor for ligands like DTBM-SEGPHOS, illustrating the phosphination of a biaryl ditriflate.
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Reaction: Nickel-Catalyzed Phosphinylation of (R)-4,4'-Bibenzo[d][1][20]dioxole-5,5-diyl
bis(trifluoromethanesulfonate)

Materials:

¢ (R)-4,4'-Bibenzol[d][1][20]dioxole-5,5"-diyl bis(trifluoromethanesulfonate) (1.0 equiv)
» Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (2.2 equiv)

 Nickel(ll) chloride (NiCl2) (0.1 equiv)

e 1,2-Bis(diphenylphosphino)ethane (dppe) (0.1 equiv)

e Zinc powder (Zn) (4.0 equiv)

e Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., Argon
or Nitrogen) using Schlenk techniques or in a glovebox.

e Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux
condenser, add NiClz, dppe, and zinc powder.

e Solvent Addition: Add anhydrous, degassed DMF to the flask. Stir the mixture at room
temperature for 15 minutes.

» Reagent Addition: Add the bis(phosphine oxide) and the biaryl ditriflate to the flask.

» Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor
the reaction progress by TLC or 3P NMR spectroscopy.

o Work-up: After cooling to room temperature, quench the reaction by slowly adding methanol.
Filter the mixture through a pad of Celite to remove inorganic salts.

o Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCI, saturated
agueous NaHCOs, and brine.
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« Purification: Dry the organic layer over anhydrous MgSOa, filter, and concentrate under
reduced pressure. The crude product, (R)-5,5-bis(bis(3,5-di-tert-butyl-4-
methoxyphenyl)phosphinyl)-4,4'-bibenzo[d][1][20]dioxole, is then purified by column
chromatography on silica gel.

e Reduction: The resulting bis(phosphine oxide) is reduced to the final (R)-DTBM-SEGPHOS
ligand using a reducing agent such as trichlorosilane (HSICls) in the presence of a tertiary
amine base (e.g., triethylamine) in an anhydrous solvent like toluene.[11]

Applications in Asymmetric Catalysis and Drug
Development

The true measure of a ligand's success is its performance in catalysis. BINAP analogues have
consistently demonstrated their value by outperforming the parent ligand in numerous
applications, particularly in the synthesis of chiral building blocks for pharmaceuticals.

Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral alcohols is a fundamental
transformation in organic synthesis. The Noyori-type catalysts, often formulated as RuClz
(diphosphine)(diamine), are highly effective for this purpose.[6][21] The mechanism is
understood to be a nonclassical metal-ligand bifunctional process, where a hydride from the
ruthenium center and a proton from the NH2z group of the diamine ligand are transferred
simultaneously to the ketone's carbonyl group via a six-membered transition state.[20][22][23]

The choice of diphosphine ligand is critical for achieving high enantioselectivity. Analogues like
SYNPHOS and DIFLUORPHOS, which have narrower dihedral angles than BINAP, have
shown superior performance in the hydrogenation of various functionalized ketones.[12]

Comparative Performance Data

The following table summarizes the performance of various BINAP analogues in the Ru-
catalyzed asymmetric hydrogenation of representative ketone substrates, demonstrating the
impact of ligand modification.
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. Pressure Referenc

Substrate  Ligand Solvent Temp (°C) ee (%)
(atm H2)

Methyl
Acetoaceta (R)-BINAP Methanol 50 100 99 [11]
te
Methyl

(R)-MeO-
Acetoaceta Methanol 25 30 >99 [12]

BIPHEP
te
Hydroxyac

(S)-BINAP Methanol 25 30 91 [12]
etone
Hydroxyac S)-
Y Y ) Methanol 25 30 96 [12]
etone SYNPHOS
4-
Chloroacet  (S)-BINAP 2-Propanol 80 10 90 [12]
ophenone
4- (S)-
Chloroacet DIFLUORP  2-Propanol 80 10 97 [12]
ophenone HOS

Data compiled from cited literature. Conditions may vary slightly between studies.

Impact on Pharmaceutical Synthesis

The ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical
industry, where often only one enantiomer of a drug is therapeutically active while the other
may be inactive or even harmful.[24][25] Chiral phosphine ligands are indispensable tools for
achieving this. For example, the diastereoselective hydrogenation of a 2-substituted 3-
oxobutanoate is a key step in the synthesis of carbapenem antibiotics. In this reaction, the DM-
BINAP ligand was found to give significantly higher diastereoselectivity and enantioselectivity
compared to BINAP.[11]

Future Perspectives
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The development of BINAP analogues is a mature but continually evolving field. Current
research focuses on several key areas:

» P-Chiral Ligands: Moving beyond atropisomerism, ligands that are chiral at the phosphorus
atom itself are showing exceptional performance.[26][27][28]

o Sustainable Catalysis: Designing ligands that facilitate catalysis in environmentally benign
solvents or allow for easy catalyst recycling remains a high priority.[4][5]

o Computational Design: The use of computational chemistry to predict the performance of
new ligand designs is accelerating the discovery process, allowing for a more rational
approach to analogue development rather than empirical screening.

The legacy of BINAP is not just the single molecule itself, but the entire field of research it
inspired. The principles of stereoelectronic tuning and rational ligand design, born from the
efforts to improve upon BINAP, continue to drive innovation in asymmetric catalysis, enabling
the synthesis of complex molecules that impact human health and technology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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